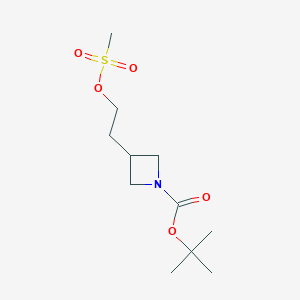

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butyl carbamate protecting group and a methylsulfonyloxyethyl side chain. This compound is structurally characterized by a four-membered azetidine ring, which is functionalized at the 3-position with a two-carbon ethyl linker terminated by a methylsulfonyloxy (mesyl) group. The mesyl group is a strong electron-withdrawing moiety, making it an excellent leaving group in nucleophilic substitution reactions, which is critical in pharmaceutical synthesis .

For example, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate () could serve as an intermediate, reacting with methylsulfonyl chloride under basic conditions to introduce the mesyl group .

Key properties inferred from structural analogs include:

- Molecular weight: ~295.3 g/mol (estimated based on substituent addition to ’s molecular weight of 201.26).

- Reactivity: The mesyl group enhances electrophilicity, facilitating displacement reactions.

- Applications: Potential intermediate in drug discovery, particularly for neuroprotective agents or retinoid antagonists, as seen in related azetidine derivatives () .

Properties

Molecular Formula |

C11H21NO5S |

|---|---|

Molecular Weight |

279.36 g/mol |

IUPAC Name |

tert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3 |

InChI Key |

JVIDYAXZPMXQIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Superbase-Induced Cyclization of Epoxides

Azetidine formation via superbase-mediated cyclization of epoxides is a high-yield method described in recent literature. In this approach, oxirane derivatives undergo ring-opening and subsequent cyclization in the presence of a superbase (e.g., lithium diisopropylamide or LDA). For example, tert-butoxide in tetrahydrofuran (THF) at −78°C facilitates the deprotonation of epoxide precursors, enabling nucleophilic attack and azetidine ring closure. Key advantages include:

Horner–Wadsworth–Emmons (HWE) Reaction for Functionalized Azetidines

Introduction of the Ethyl Mesyloxy Side Chain

The 3-(2-((methylsulfonyl)oxy)ethyl) substituent is introduced through sequential alkylation and mesylation steps:

Alkylation of Azetidine Nitrogen

Boc-protected azetidine intermediates undergo alkylation at the 3-position using ethylene oxide or bromoethanol. For instance, tert-butyl 3-(hydroxyethyl)azetidine-1-carboxylate is synthesized via nucleophilic ring-opening of ethylene oxide with the azetidine nitrogen. Reaction conditions typically involve:

Mesylation of Hydroxyl Groups

The hydroxyl group on the ethyl side chain is converted to a mesyloxy group using methylsulfonyl chloride (MsCl). Optimized conditions include:

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Base | Triethylamine (2.5 equiv) | Scavenge HCl, drive reaction |

| Solvent | DCM or THF | Solubilize reactants |

| Temperature | 0°C → RT | Prevent overheating |

| Reaction Time | 2–4 hours | Ensure complete conversion |

Yields for this step typically exceed 85% when conducted under inert atmospheres.

Boc Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is integral to protecting the azetidine nitrogen during functionalization:

Boc Removal and Reprocessing

While the target compound retains the Boc group, downstream applications may require deprotection. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in DCM) cleave the Boc group quantitatively. Notably, the mesyloxy group remains stable under these conditions, ensuring structural integrity.

Case Studies and Yield Optimization

Two-Step Synthesis from Azetidin-3-ol

A representative synthesis from azetidin-3-ol involves:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can yield amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow for chemical modifications that can enhance drug efficacy and stability. Researchers have noted that the incorporation of this compound into drug formulations can improve solubility and bioavailability, which are critical factors in drug design .

Case Study: Neurological Disorders

In studies focused on neurological conditions, modifications of this compound have shown promise in enhancing the therapeutic effects of existing drugs. For example, derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease by improving the delivery and action of neuroprotective agents.

Agricultural Chemistry

Development of Agrochemicals:

this compound is utilized in formulating agrochemicals, particularly pesticides. Its stability and effectiveness make it a preferred choice for developing new pest control solutions. The compound's ability to enhance the efficacy of active ingredients in pesticides has been well documented .

Case Study: Pesticide Formulation

Research has demonstrated that formulations containing this compound exhibit improved performance against various pests compared to traditional pesticides. In field trials, crops treated with these formulations showed reduced pest populations and increased yields.

Material Science

Novel Polymers and Materials:

Researchers employ this compound in creating novel polymers and materials due to its beneficial properties, such as durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has been shown to enhance mechanical strength and thermal stability .

Case Study: Polymer Development

A study focused on developing high-performance coatings incorporated this compound into the polymer formulation. The resulting material exhibited superior resistance to UV degradation and enhanced mechanical properties compared to standard coatings.

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is used to investigate enzyme inhibition mechanisms. It has been particularly useful in studying metabolic pathways relevant to various diseases .

Case Study: Metabolic Pathways

A study exploring the inhibition of specific enzymes involved in metabolic pathways demonstrated that this compound could effectively modulate enzyme activity, leading to potential therapeutic applications in metabolic disorders.

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Agricultural Chemistry | Used in pesticide formulations for enhanced efficacy |

| Material Science | Incorporated into polymers for improved properties |

| Biochemical Research | Investigates enzyme inhibition mechanisms |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Methylsulfonyloxyethyl vs. Bromoethyl () :

- The mesyl group in the target compound is a superior leaving group compared to bromide, enabling faster SN2 reactions. However, the bromoethyl analog has higher atomic weight and is more reactive in metal-catalyzed cross-couplings (e.g., forming carbon-carbon bonds) .

- Safety: Bromoethyl derivatives are associated with acute toxicity (), whereas mesyl groups may cause skin/eye irritation () .

Methylsulfonyloxyethyl vs. Ethoxy-oxoethyl () :

- The ethoxy-oxoethyl group is an ester, which can be hydrolyzed to a carboxylic acid for further functionalization. In contrast, the mesyl group is typically removed in substitution reactions.

- Molecular weight differences (~295.3 vs. 243.30) reflect the mesyl group’s sulfur and oxygen content, impacting solubility and pharmacokinetics .

Methylsulfonyloxyethyl vs. Hydroxyethyl () :

- The hydroxyethyl group in is a precursor to the target compound. Its hydroxyl group participates in hydrogen bonding, enhancing solubility but limiting stability under acidic conditions. Mesylation converts this into a more reactive but less polar substituent .

Biological Activity

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate (CAS No. 958026-60-3) is a compound of significant interest in various fields, particularly in pharmaceutical development, agricultural chemistry, and biochemical research. This article delves into its biological activity, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₁NO₅S

- Molecular Weight : 279.35 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

- Signal Word : Warning

- Hazard Statements : Causes skin irritation, serious eye irritation .

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The compound has been investigated for its potential in:

- Enzyme Inhibition : It plays a role in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.

- Neuropharmacology : The compound has shown promise as an intermediate in the synthesis of drugs targeting neurological disorders, potentially modulating glutamate receptors .

Applications

-

Pharmaceutical Development

- Used as a key intermediate for synthesizing pharmaceuticals aimed at neurological disorders.

- Modifications of its structure can enhance drug efficacy and specificity.

-

Agricultural Chemistry

- Employed in formulating agrochemicals for pest control.

- Its stability and effectiveness make it suitable for developing new pesticides.

-

Material Science

- Utilized in creating novel polymers and materials with improved durability and environmental resistance.

- Biochemical Research

Case Study 1: Neuropharmacological Applications

A study focused on the synthesis of derivatives of this compound demonstrated its effectiveness in modulating glutamate receptors, which are crucial for synaptic transmission in the brain. The derivatives showed varying degrees of receptor affinity and selectivity, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

Case Study 2: Agricultural Efficacy

Research into the agricultural applications of this compound revealed its effectiveness as a pesticide. Trials conducted on crop yields showed that formulations containing this compound resulted in a significant reduction in pest populations while maintaining crop health .

Table of Biological Activities

| Activity Area | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | Effective against target enzymes |

| Neuropharmacology | Modulates glutamate receptors | Potential treatment for neurological disorders |

| Agricultural Chemistry | Used as an active ingredient in pesticides | Significant pest control efficacy |

| Material Science | Enhances properties of polymers | Improved durability and resistance |

Summary of Research Findings

The compound has been extensively studied for its diverse applications across various fields. Its ability to interact with biological systems makes it a valuable candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate?

- Methodology : Synthesis can be optimized using nucleophilic substitution reactions. For example, tert-butyl-protected azetidine derivatives are often synthesized under mild conditions (0–20°C) in dichloromethane with catalysts like DMAP and triethylamine to enhance reactivity and yield . Parallel experiments with varying equivalents of methylsulfonyl chloride and reaction times (monitored via TLC or HPLC) are recommended to identify optimal stoichiometry and minimize byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the azetidine ring, tert-butyl group, and methylsulfonyloxyethyl sidechain. Key signals include tert-butyl protons at ~1.4 ppm and methylsulfonyl protons at ~3.0–3.3 ppm .

- FT-IR : Peaks at ~1700 cm (C=O stretch of the carboxylate) and ~1350–1150 cm (S=O stretches of the sulfonate group) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] for CHNOS: 292.1187) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritation .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

- Storage : Store in a cool, dry place away from oxidizing agents. Label containers with GHS hazard codes (H302, H315, H319) .

Advanced Research Questions

Q. How can reaction pathways involving the methylsulfonyloxyethyl group be analyzed for byproduct formation?

- Methodology :

- Byproduct Identification : Use LC-MS/MS to detect intermediates or side products. For example, hydrolysis of the methylsulfonyloxy group under basic conditions may yield tertiary alcohols, detectable via H NMR (disappearance of sulfonate peaks) .

- Kinetic Studies : Perform time-resolved F NMR (if fluorinated analogs are used) or inline FT-IR to track reaction progress and identify rate-limiting steps .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies for substitution reactions. Focus on the leaving group (methylsulfonyloxy) and steric effects from the tert-butyl group .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to simulate plausible reaction pathways and identify low-energy intermediates .

Q. How can statistical experimental design improve yield in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 3 factorial design can test dichloromethane vs. THF and DMAP concentrations (0.1–1.0 eq) .

- Response Surface Methodology (RSM) : Analyze interactions between variables to maximize yield. ANOVA can identify significant factors (e.g., temperature has a p-value <0.05) .

Q. What strategies mitigate contradictions in reported synthetic yields for azetidine carboxylates?

- Methodology :

- Reproducibility Checks : Replicate literature procedures with controlled humidity (use molecular sieves) and anhydrous solvents.

- Byproduct Profiling : Compare HPLC traces of your product with published data. Discrepancies may arise from unaccounted impurities (e.g., residual starting materials) .

Q. How can the biological activity of this compound be evaluated in target engagement assays?

- Methodology :

- In Vitro Binding : Use fluorescence polarization assays with labeled protein targets (e.g., kinases or GPCRs) to measure IC.

- Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS to assess pharmacokinetic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.